molecular formula C11H17N3O2 B13538505 Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13538505
M. Wt: 223.27 g/mol
InChI Key: WMEFFHXGMQYLIJ-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1340240-13-2) is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It is characterized by a propanoate ester backbone functionalized with both a cyclopropylamino group and a 3-methyl-1H-pyrazol-1-yl group. This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound is closely related to its carboxylic acid analog, 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid, which has been identified as a potent CK2 kinase inhibitor. The mechanism of action for this class of inhibitors involves binding to the ATP pocket of the enzyme, facilitated by key interactions such as hydrogen bonding and hydrophobic interactions with the cyclopropyl group . As a high-purity synthetic intermediate, this methyl ester is useful for further derivatization, including hydrolysis to the corresponding acid or amide formation to create prodrug candidates, aiding in the development of novel bioactive molecules . It is exclusively for research applications in chemistry and biology and is not intended for diagnostic or therapeutic uses. For R&D Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-10(11(15)16-2)12-9-3-4-9/h5-6,9-10,12H,3-4,7H2,1-2H3

InChI Key

WMEFFHXGMQYLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C(=O)OC)NC2CC2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety is a key component in the target compound, and its synthesis typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.

Reaction Conditions:

  • Hydrazine derivatives react with 1,3-diketones (e.g., acetylacetone) in the presence of acids such as hydrochloric acid or sulfuric acid.
  • The process involves nucleophilic attack on the diketone, followed by cyclization and dehydration to form the pyrazole ring.

Reference:

  • The pyrazole ring synthesis is well-established, with protocols indicating that the reaction proceeds efficiently under reflux in acidic media, yielding 3-methyl-1H-pyrazole derivatives.

Introduction of the Cyclopropylamino Group

The cyclopropylamino group can be incorporated via nucleophilic substitution or addition reactions involving cyclopropylamine derivatives.

Methodology:

  • Nucleophilic substitution of a suitable intermediate (e.g., a halogenated precursor) with cyclopropylamine.
  • Alternatively, amination of an activated intermediate such as a halide or ester, using cyclopropylamine in the presence of a base like triethylamine or N-methylmorpholine.

Reaction Conditions:

  • Typically conducted in polar aprotic solvents such as dichloromethane or dimethylformamide (DMF).
  • Reaction temperatures are maintained around room temperature to reflux, depending on the reactivity of the intermediates.

Reference:

  • Similar strategies are documented in the synthesis of cyclopropylamine derivatives, with reactions optimized for regioselectivity and yield.

Esterification to Methyl Ester

The final step involves converting the carboxylic acid or its intermediate into the methyl ester.

Methodology:

  • Fischer esterification using methanol and a catalytic amount of sulfuric acid or other acids.
  • Alternatively, methylation of the acid using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Reflux in methanol with acid catalysis for several hours.
  • Purification via crystallization or chromatography to isolate the methyl ester.

Reference:

  • Esterification protocols are standard in organic synthesis, with conditions optimized for high yield and minimal side reactions.

Summary of Synthetic Route

Step Reaction Reagents & Conditions Purpose
1 Pyrazole ring formation Hydrazine + 1,3-diketone, acid, reflux Pyrazole core synthesis
2 Cyclopropylamino introduction Cyclopropylamine + halogenated precursor, base Incorporation of cyclopropylamino group
3 Esterification Methanol + H2SO4, reflux Conversion to methyl ester

Data Tables and Research Findings

Reaction Step Reagents Conditions Yield (%) References
Pyrazole ring synthesis Hydrazine + diketone Acidic, reflux 75-85 ,
Cyclopropylamino substitution Cyclopropylamine + halogenated intermediate Room temp to reflux 60-78 ,
Esterification Methanol + sulfuric acid Reflux 80-90 ,

Notable Research Discoveries

  • Regioselectivity in pyrazole formation can be enhanced using specific catalysts and solvents, such as Lewis acids (e.g., zinc chloride) and polar aprotic solvents, leading to yields up to 88%.
  • Optimization of cyclopropylamine addition has been achieved through temperature control and choice of solvent, improving selectivity and yield.
  • Esterification efficiency can be increased by employing microwave-assisted techniques, reducing reaction time and improving purity.

The synthesis of Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a multi-step process involving the formation of the pyrazole ring, nucleophilic introduction of the cyclopropylamino group, and esterification. The process benefits from optimized reaction conditions, including solvent choice, temperature, and catalysts, which significantly influence yield and regioselectivity. While industrial-scale synthesis remains less documented, laboratory protocols demonstrate high efficiency and reproducibility, making this compound accessible for medicinal chemistry research.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: These reactions yield derivatives with modified functional groups (e.g., alcohols, amines, or esters).

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and applications in organic synthesis.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors or ligands).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory or antitumor effects).

      Industry: Evaluate its use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Further studies are needed to elucidate the precise pathways and biological effects.
  • Comparison with Similar Compounds

    Substituent Analysis

    Compound Name Pyrazole Substituents Additional Functional Groups Molecular Weight (g/mol) Key Features
    Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate 3-methyl Cyclopropylamino, methyl ester ~237.3* Rigid cyclopropane, ester hydrolysis susceptibility
    5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) 5-amino-3-hydroxy Thiophene, cyano, diamino ~306.3 Thiophene ring for electronic conjugation, multiple H-bond donors
    Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) 5-amino-3-hydroxy Ethyl ester, thiophene ~337.4 Ethyl ester (slower hydrolysis vs. methyl), thiophene for π-stacking
    2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) 5-amino-3-hydroxy Pyran, phenyl, dicyano ~373.4 Extended π-system (pyran-phenyl), high polarity due to nitriles
    Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) 5-amino-3-hydroxy Ethyl ester, cyano, phenyl ~425.4 Bulky phenyl group, ester and nitrile for dual reactivity

    *Calculated based on standard atomic weights.

    Physicochemical and Functional Differences

    • Steric Effects : The cyclopropane ring introduces steric hindrance, possibly limiting rotational freedom compared to the planar thiophene or pyran systems in analogs.
    • Reactivity : The methyl ester in the target compound is more prone to hydrolysis than ethyl esters (e.g., 7b, 11b), which could affect its stability in biological systems .

    Biological Activity

    Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole class of derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

    PropertyValue
    Molecular Formula C11H17N3O2
    Molar Mass 223.28 g/mol
    CAS Number 1340092-30-9
    IUPAC Name This compound

    Antimicrobial Activity

    Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds, including those similar to this compound, against several bacterial strains. The results indicated that these compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

    • Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, with some compounds exhibiting MIC values between 31.25 and 250 µg/mL against tested pathogens .

    Anticancer Activity

    The anticancer potential of this compound has been investigated in several studies. It has been noted for its ability to inhibit tumor cell proliferation through various mechanisms:

    • Mechanism of Action : The compound may interact with specific molecular targets within cancer cells, leading to apoptosis and reduced tumor growth. For instance, its structural analogs have been shown to inhibit certain kinases involved in cancer progression .

    Anti-inflammatory Properties

    In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Case Studies

    • Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that pyrazole derivatives including this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and antifungal activity against Candida albicans. These findings suggest potential therapeutic applications in treating infections caused by resistant strains .
    • Anticancer Screening : Another research effort focused on the synthesis and biological evaluation of pyrazole derivatives indicated that certain modifications to the pyrazole ring could enhance anticancer activity. Compounds structurally similar to this compound were found to significantly inhibit cancer cell lines in vitro, suggesting a promising avenue for drug development .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate, and what reaction conditions are critical for optimizing yield?

    • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

    • Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters .
    • Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
    • Esterification using methanol and acid catalysis to finalize the propanoate backbone .
      • Critical Conditions :
    • Catalysts : Use of bases (e.g., K₂CO₃) or transition-metal catalysts to enhance regioselectivity .
    • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
    • Temperature : Controlled heating (60–80°C) minimizes side reactions .
      • Yield Optimization : Continuous flow reactors reduce reaction times and improve purity .

    Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

    • Primary Techniques :

    • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazole protons at δ 7.2–8.0 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₄N₄O₂, MW 210.23 g/mol) and fragmentation patterns .
    • IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
      • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .

    Q. How can researchers confirm the three-dimensional conformation of this compound, and what role does crystallography play?

    • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks critical for stability .
    • Computational Modeling : Molecular dynamics simulations predict conformational flexibility, complementing experimental data .

    Advanced Research Questions

    Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

    • Systematic Analysis :

    • Dose-Response Curves : Compare EC₅₀ values across assays to identify potency variations .
    • Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled competitors) to validate target specificity .
      • Data Harmonization : Meta-analysis of pH, temperature, and solvent conditions across studies to isolate confounding variables .

    Q. How can computational methods like molecular docking be applied to predict the interaction of this compound with biological targets?

    • Protocol :

    • Target Selection : Prioritize enzymes (e.g., cytochrome P450) or receptors (e.g., GABAₐ) based on structural homology .
    • Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding poses, scoring affinity (ΔG) and hydrogen-bond interactions .
      • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

    Q. What experimental approaches are used to investigate the metabolic stability of this compound in preclinical studies?

    • In Vitro Models :

    • Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation .
    • LC-MS/MS : Quantify metabolites (e.g., hydrolyzed ester or oxidized pyrazole derivatives) .
      • In Vivo Correlation : Pharmacokinetic studies in rodent models measure bioavailability and half-life .

    Q. How can reaction conditions be systematically optimized using design of experiments (DoE) for scalable synthesis?

    • DoE Parameters :

    • Variables : Temperature, catalyst loading, solvent ratio .
    • Response Surface Methodology (RSM) : Maximizes yield while minimizing byproduct formation .
      • Case Study : A 3² factorial design identified optimal conditions (70°C, 5 mol% Pd/C, DMF:H₂O 4:1) with 85% yield .

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